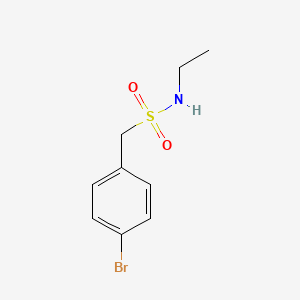

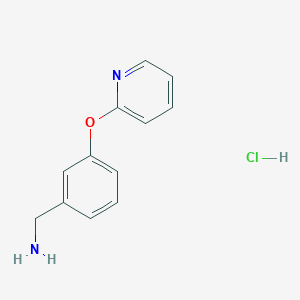

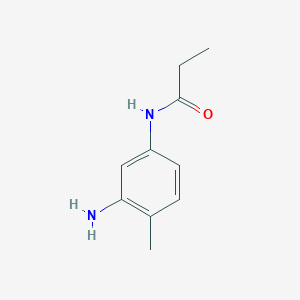

N-(2-ethoxyphenyl)-5-oxoprolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product. The synthesis route can often be found in scientific literature .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards other chemical species .Wissenschaftliche Forschungsanwendungen

Alcohol-Soluble n-Type Conjugated Polyelectrolyte for Polymer Solar Cells

Research by Hu et al. (2015) introduces a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) designed for use as an electron transport layer in polymer solar cells, highlighting its high conductivity and electron mobility due to the electron-deficient nature of its backbone and planar structure. This development demonstrates the compound's potential to improve power conversion efficiency in solar cell applications (Lin Hu et al., 2015).

Spin Trapping of Oxygen-Centered Radicals

Frejaville et al. (1995) synthesized 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), a new spin trap capable of trapping oxy radicals in biological systems. This study showcases the compound's utility in probing reactive oxygen species, an area crucial for understanding oxidative stress and its implications in various diseases (C. Frejaville et al., 1995).

Development of Synthetic Retinoid Analogs

Research into N-(4-Ethoxyphenyl)Retinamide explores its function as a synthetic retinoid analogue, potentially influencing cell differentiation and proliferation. Although not directly matching the queried compound, it underscores the broader interest in developing novel compounds with specific biological activities (2020).

Apoptosis Induction in Cancer Research

Studies on compounds like N-(4-hydroxyphenyl)retinamide investigate their role in inducing apoptosis in cancer cells, highlighting a critical area of research in cancer therapy and the search for new treatments (N. Oridate et al., 1997).

5-Oxoprolinuria and Metabolic Acidosis

Investigations into transient 5-oxoprolinuria and its association with high anion gap metabolic acidosis provide insights into metabolic disorders and their treatment. This research area emphasizes the importance of understanding biochemical pathways and their disruptions in disease states (J. Pitt & S. Hauser, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCMTXSDFIPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235287 |

Source

|

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-5-oxoprolinamide | |

CAS RN |

4108-13-8 |

Source

|

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)